molecular formula C16H12N2O2S B3127106 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate CAS No. 338398-94-0

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate

Cat. No.: B3127106
CAS No.: 338398-94-0
M. Wt: 296.3 g/mol
InChI Key: DAZQKQSJUMTKGR-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate: is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzenecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine ring via a coupling reaction. The final step often involves esterification to introduce the benzenecarboxylate group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include reduced nitrogen-containing rings.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate involves its interaction with specific molecular targets. The thiazole and pyridine rings can participate in π-π stacking interactions with aromatic amino acids in proteins, while the benzenecarboxylate group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-(4-Pyridinyl)-1,3-thiazole: Lacks the methyl and benzenecarboxylate groups, making it less complex.

    5-Methyl-1,3-thiazole-4-carboxylate: Lacks the pyridine ring, reducing its potential for π-π interactions.

    4-Pyridinyl benzenecarboxylate: Lacks the thiazole ring, affecting its overall reactivity and interaction profile.

Uniqueness: 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl benzenecarboxylate is unique due to the combination of its structural features, which confer specific reactivity and interaction capabilities. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-11-14(20-16(19)13-5-3-2-4-6-13)18-15(21-11)12-7-9-17-10-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZQKQSJUMTKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228203
Record name 4-Thiazolol, 5-methyl-2-(4-pyridinyl)-, 4-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338398-94-0
Record name 4-Thiazolol, 5-methyl-2-(4-pyridinyl)-, 4-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338398-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolol, 5-methyl-2-(4-pyridinyl)-, 4-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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